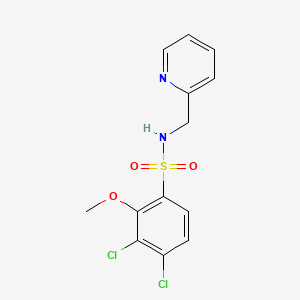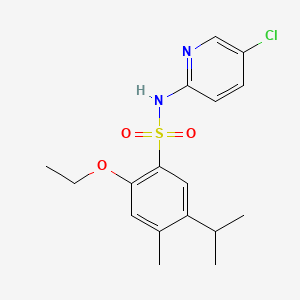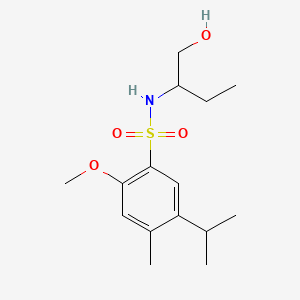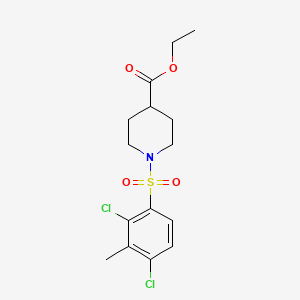![molecular formula C11H15Cl2NO4S B603094 [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine CAS No. 1206107-42-7](/img/structure/B603094.png)
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a dichloromethylphenyl ring and two hydroxyethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The hydroxyethylamine groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine
- [(3-Methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine
- [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-methoxyethyl)amine
Uniqueness
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine is unique due to the presence of both dichloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
1206107-42-7 |
|---|---|
Molecular Formula |
C11H15Cl2NO4S |
Molecular Weight |
328.2g/mol |
IUPAC Name |
2,4-dichloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-8-9(12)2-3-10(11(8)13)19(17,18)14(4-6-15)5-7-16/h2-3,15-16H,4-7H2,1H3 |
InChI Key |
IZESIRSYUFRHCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N(CCO)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B603013.png)
amine](/img/structure/B603014.png)

amine](/img/structure/B603018.png)

![1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603023.png)

![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B603027.png)
![Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate](/img/structure/B603028.png)

![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B603034.png)
